2-(2,4-Dichlorophenoxy)butanoic acid

Vue d'ensemble

Description

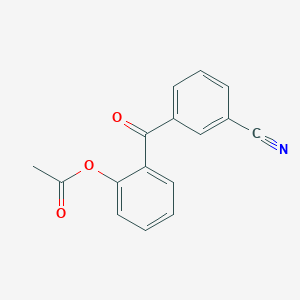

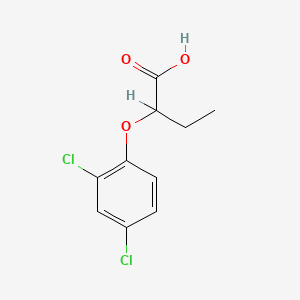

2-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds . It has a molecular weight of 249.09 .

Molecular Structure Analysis

The molecular formula of 2-(2,4-Dichlorophenoxy)butanoic acid is C10H10Cl2O3 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

2-(2,4-Dichlorophenoxy)butanoic acid is an organic acid. It neutralizes bases in exothermic reactions and forms water-soluble metal and amine salts .Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenoxy)butanoic acid is a white to light-brown crystalline solid with a slight phenolic odor . It is highly soluble in water and most organic solvents .Applications De Recherche Scientifique

Environmental Behavior and Sorption Characteristics

2-(2,4-Dichlorophenoxy)butanoic acid, along with its related phenoxy herbicides, has been extensively studied for its environmental behavior, particularly its sorption to soil, organic matter, and minerals. Sorption experiments have highlighted the significant role of soil parameters such as pH, organic carbon content, and iron oxides in the adsorption process of this herbicide. Soil organic matter and iron oxides have been identified as the primary sorbents for phenoxy herbicides, suggesting a complex interaction with the environment that can influence their mobility and bioavailability (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment and Pollution Mitigation

The pesticide production industry, which utilizes compounds like 2-(2,4-Dichlorophenoxy)butanoic acid, produces wastewater containing a range of toxic pollutants. Advanced treatment options, such as biological processes and granular activated carbon, have demonstrated efficacy in removing up to 80-90% of these contaminants. This highlights the potential of integrating comprehensive wastewater treatment strategies to mitigate environmental pollution and protect water sources (Goodwin, Carra, Campo, & Soares, 2018).

Toxicological Insights and Environmental Impact

Research on 2-(2,4-Dichlorophenoxy)butanoic acid has also delved into its toxicological profile and impact on ecosystems. Studies have illuminated the herbicide's toxic effects on non-target organisms, with varying degrees of sensitivity observed across different species and developmental stages. The presence and detection of 2,4-D in the environment have raised concerns due to its potential lethal effects on aquatic life, plants, and human health. This underscores the need for ongoing research and development of safer pesticide application and management practices to minimize adverse environmental impacts (Islam et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXKWQTYUMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035006 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)butanoic acid | |

CAS RN |

6956-86-1 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6956-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)

![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)